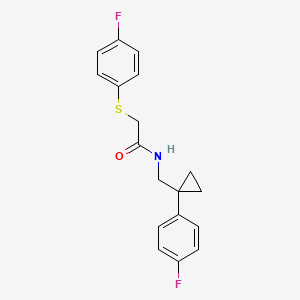

![molecular formula C16H19N5O B2926719 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097895-05-9](/img/structure/B2926719.png)

2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also include alternative synthesis routes if available .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. The mechanisms of these reactions are often studied in detail .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study designed a novel compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor purposes. This compound exhibited more inhibition against TS and DHFR from various sources, including human, and showed lower cross-resistance compared to methotrexate in methotrexate-resistant cell lines. The study highlighted the dual inhibition of TS and DHFR as key to the antitumor activity of the compound (Gangjee et al., 2000).

Histamine H4 Receptor Ligands

Another study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). The research aimed to optimize potency, leading to the development of a compound with significant in vitro activity and potential in anti-inflammatory and pain models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Pyrimidinone and Oxazinone Derivatives

A study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Fluorescent Probe for RNA Structure Monitoring

Pyrrolo-C (PC), a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G and can be used as a site-specific probe for RNA structure and dynamics. Its fluorescence becomes quenched upon base-pairing, making it effective for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).

Chemical Oxidation of Pyridin-2-yl Acetamides

A study on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives with various oxidants demonstrated multiple reactivity channels. The oxidation generated different products depending on the oxidant and reaction conditions, providing insights into the reactivity of these compounds (Pailloux et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-pyridin-3-yl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-15(10-13-4-1-6-17-11-13)20-12-14-5-2-9-21(14)16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWLEPVXOUYAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

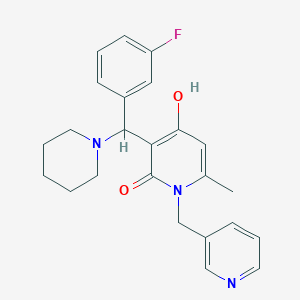

![4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2926639.png)

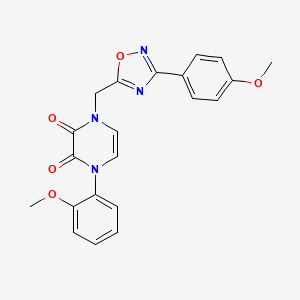

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)

![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)

![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2926650.png)

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

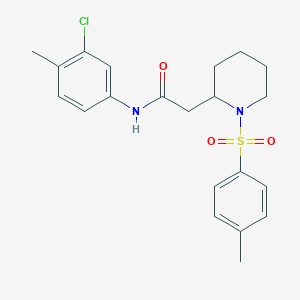

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)